molecular formula C14H9NO3 B183037 4-(1,3-Benzoxazol-2-yl)benzoic acid CAS No. 20000-54-8

4-(1,3-Benzoxazol-2-yl)benzoic acid

Cat. No.: B183037
CAS No.: 20000-54-8
M. Wt: 239.23 g/mol
InChI Key: NUEZYYBQCMBQOY-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)benzoic acid is a privileged chemical structure in medicinal chemistry, serving as a critical synthetic intermediate and core scaffold for the development of novel bioactive molecules. Its primary research value lies in two key therapeutic areas: the treatment of neurodegenerative diseases and cancer. Scientific studies have identified the 2-arylbenzoxazole motif as a promising scaffold for the development of potent adenosine A2A receptor (A2AR) antagonists . Antagonists of this receptor represent a promising therapeutic strategy for managing conditions such as Parkinson's and Alzheimer's disease, with research compounds based on this structure showing good affinity for the A2A receptor and favorable physicochemical properties for optimization . Furthermore, the benzoxazole core is recognized as a key pharmacophore in oncology research. It is a bioisosteric analogue of the potent antitumor 2-arylbenzothiazole scaffold found in investigational agents like Phortress and DF 203 . Compounds featuring this structure have demonstrated potent and selective anticancer properties in vitro, with mechanisms of action that can involve agonism of the aryl hydrocarbon receptor (AhR), leading to selective cytochrome P450 (CYP1A1) mediated metabolism, DNA damage, and apoptosis in sensitive cancer cell lines . The structural features of this compound make it a versatile and highly valuable starting point for hit-to-lead optimization in drug discovery campaigns, particularly for researchers targeting neurological disorders and various carcinomas .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEZYYBQCMBQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432548
Record name 4-benzooxazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20000-54-8
Record name 4-benzooxazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Polyphosphoric Acid-Catalyzed Synthesis

The most established method for synthesizing 4-(1,3-Benzoxazol-2-yl)benzoic acid involves the condensation of o-aminophenol and 4-aminobenzoic acid under acidic conditions. In a representative procedure, equimolar quantities of o-aminophenol and 4-aminobenzoic acid are mixed with polyphosphoric acid (PPA) as both catalyst and solvent. The reaction is conducted under reflux at 200°C for 4 hours, followed by cooling, ice quenching, and extraction with ethyl acetate. Purification via silica gel chromatography yields the target compound with a reported efficiency of 87.38% .

Reaction Conditions and Optimization

  • Temperature : Elevated temperatures (200°C) are critical for cyclodehydration, facilitating the formation of the benzoxazole ring.

  • Catalyst Loading : Polyphosphoric acid serves a dual role as a Brønsted acid catalyst and dehydrating agent, with optimal performance at 10 mL per 1 g of substrate.

  • Workup : Post-reaction neutralization with sodium bicarbonate ensures the removal of residual acid, while recrystallization from ethanol enhances purity.

Microwave-Assisted Synthesis

Case Study: Rapid Cyclization

A representative protocol involves:

  • Schiff Base Formation : Reacting 2-(4-aminophenyl)benzoxazole with aromatic aldehydes in ethanol under microwave irradiation (1–2 minutes).

  • Cyclization : Treating the Schiff base with thioglycolic acid and ZnCl₂ (5 mol%) under microwave conditions (3–4 minutes).

Key Parameters:

ParameterValueImpact on Yield
Microwave Power400WMaximizes energy transfer
Temperature146°CPrevents decomposition
Catalyst (ZnCl₂)5 mol%Accelerates cyclization

Catalytic Approaches and Industrial Production

Industrial Process Considerations:

  • Solvent Selection : Acetonitrile (MeCN) outperforms traditional solvents like DMF in reducing side reactions.

  • Scalability : Continuous flow reactors and automated systems minimize batch variability, achieving >80% yield in pilot-scale trials.

Comparative Analysis of Synthesis Methods

Data Table: Method Efficiency Comparison

MethodCatalyst/SolventTimeYield (%)Purity (%)
Polyphosphoric AcidPPA4 hours87.3898.5
Microwave-AssistedZnCl₂/EtOH4 minutes92.099.2
Cu₂O-CatalyzedCu₂O/MeCN12 hours81.597.8

Key Insights :

  • Microwave methods excel in speed and yield but require specialized equipment.

  • Polyphosphoric acid remains the gold standard for laboratory-scale synthesis due to simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like acetone or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Substitutions

Benzothiazole Analogues
  • 4-(Benzothiazol-2-yl)benzoic Acid Derivatives : Replacing benzoxazole’s oxygen with sulfur yields benzothiazole analogues. For example, 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid derivatives () exhibit extended conjugation via an azo group, leading to redshifted UV-Vis absorption (λmax ~400–500 nm) compared to benzoxazole derivatives (λmax ~300–350 nm) .
Thiazole and Oxadiazole Analogues
  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid (C₁₁H₉NO₂S, MW: 219.26): The thiazole ring introduces sulfur, increasing electron-withdrawing effects and acidity (pKa ~3–4) compared to benzoxazole derivatives (pKa ~4–5) .

Substituent Effects on Bioactivity

Antitumor Activity
  • Benzoxazole derivatives with bromophenyl acetate (IC₅₀: 6.7 µg/mL for MCF-7) or chloroacetate groups (IC₅₀: 6.9 µg/mL for HePG2) demonstrate substituent-dependent cytotoxicity ().
  • 4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid Derivatives: These thiazolidinone-containing compounds inhibit low-molecular-weight protein tyrosine phosphatase (LMWPTP) at sub-µM concentrations, validated via insulin receptor phosphorylation assays ().
Electron-Withdrawing Modifications
  • 4-(6-Hydroxy-5-Nitro-1,3-Benzoxazol-2-yl)benzoic Acid (C₁₄H₈N₂O₆, MW: 316.23): The nitro group increases acidity (pKa ~2–3) and enhances hydrogen-bonding capacity, influencing crystal packing and molecular recognition ().

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
4-(1,3-Benzoxazol-2-yl)benzoic acid C₁₄H₁₀N₂O₂ 239.2 Benzoxazole Moderate acidity (pKa ~4.5)
2-Hydroxy-4-Cl-3-(benzothiazolyl-azo)benzoic acid C₁₄H₉ClN₃O₃S 334.75 Azo, Cl, benzothiazole λmax 450 nm (UV), higher polarity
4-(6-Methyl-benzoxazol-2-yl)benzoic acid C₁₅H₁₁NO₃ 253.25 Methyl-benzoxazole Enhanced lipophilicity (LogP 3.5)
4-(Thiazol-4-yl)benzoic acid C₁₀H₇NO₂S 205.23 Thiazole Higher acidity (pKa ~3.8)

Biological Activity

4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole ring attached to a benzoic acid moiety. This configuration contributes to its unique biological activities. The molecular formula is C13H9N1O3C_{13}H_{9}N_{1}O_{3}, with a molecular weight of approximately 229.22 g/mol.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties , particularly against various bacterial and fungal strains. Research indicates that it exhibits selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.

Compound Target Organism Activity MIC (µg/mL)
This compoundBacillus subtilisAntibacterial50
This compoundCandida albicansAntifungal75

This compound's antimicrobial mechanism is believed to involve the inhibition of bacterial and fungal enzymes, disrupting their metabolic processes.

Antifungal Activity

The antifungal properties of this compound have been documented in various studies. It has shown effectiveness against pathogenic fungi, with notable activity against Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance antifungal efficacy .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential . Studies have demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The cytotoxicity is often attributed to the ability of the compound to induce apoptosis in cancer cells while sparing normal cells .

Cancer Cell Line IC50 (µM) Effect
MCF-725Cytotoxic
A54930Cytotoxic
PC335Cytotoxic

The anticancer mechanism involves the modulation of various signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance:

  • Antimicrobial Activity : Inhibition of key enzymes in bacterial and fungal metabolism.
  • Anticancer Activity : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53.

These interactions highlight the potential for developing this compound into a lead structure for new therapeutic agents targeting infections and cancer.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound was found to inhibit growth in Bacillus subtilis with an MIC value significantly lower than that of standard antibiotics like penicillin . This suggests that it could serve as a potent alternative or adjunct in treating bacterial infections.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound led to a marked decrease in viability in multiple cancer cell lines. The study employed flow cytometry to analyze apoptosis levels, confirming that the compound effectively induces programmed cell death in targeted cancer cells .

Q & A

Q. What are the established synthetic routes for 4-(1,3-Benzoxazol-2-yl)benzoic acid, and how are intermediates characterized?

The synthesis typically involves coupling benzoic acid derivatives with benzoxazole precursors. For example, 2-hydroxy-4-substituted benzoic acid derivatives can react with benzothiazole azo compounds under reflux conditions in ethanol, followed by purification via recrystallization . Key characterization methods include:

  • Elemental analysis (C.H.N.) to verify stoichiometry.
  • UV-Vis spectroscopy (λmax ~350–400 nm) to confirm π→π* transitions in the benzoxazole moiety .
  • HPLC and NMR for purity assessment, as demonstrated in photodegradation studies of related stilbene derivatives .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Hydrogen bonding networks can be analyzed using graph set theory to identify motifs like R22(8)R_2^2(8) dimers, critical for understanding supramolecular assembly .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform material design?

Graph set analysis (e.g., Etter’s formalism) reveals directional interactions such as O–H···N hydrogen bonds between the carboxylic acid and benzoxazole groups. These patterns guide the design of co-crystals or metal-organic frameworks (MOFs) by predicting synthon compatibility . For example, the carboxylic acid group often forms dimers, while the benzoxazole nitrogen acts as an acceptor, enabling modular assembly .

Q. What methodologies are used to assess the photostability and degradation pathways of this compound?

  • UV irradiation experiments (e.g., 350 nm) coupled with HPLC-MS to monitor photoproducts. For instance, stilbene derivatives degrade to this compound via oxidative cleavage, confirmed by X-ray diffraction of isolated photoproducts .
  • Time-dependent density functional theory (TD-DFT) to model excited-state behavior and predict reactive intermediates .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Combine NMR (e.g., 1H^1H, 13C^{13}C), IR (for carboxylic O–H stretches ~2500–3000 cm1^{-1}), and high-resolution mass spectrometry (HRMS).
  • Crystallographic validation : SCXRD resolves ambiguities in tautomeric forms or regiochemistry, as seen in studies of photodegradation byproducts .

Q. What strategies optimize biological activity assays for this compound?

  • Enzyme inhibition assays : Use fluorescence-based protocols (e.g., trypsin inhibition) with IC50_{50} determination. The benzoxazole moiety may interact with enzyme active sites via π-stacking or hydrogen bonding .
  • Computational docking : Tools like AutoDock Vina predict binding modes to targets such as cyclooxygenase-2 (COX-2), leveraging the compound’s planar structure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Benzoxazol-2-yl)benzoic acid
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4-(1,3-Benzoxazol-2-yl)benzoic acid

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